molecular formula C39H45NO10 B1239363 Actamycin CAS No. 76045-67-5

Actamycin

カタログ番号: B1239363
CAS番号: 76045-67-5
分子量: 687.8 g/mol
InChIキー: VMGZUMXAOXKLLT-PNBNQRKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Actamycin is a natural product found in Streptomyces with data available.

科学的研究の応用

Cancer Treatment

Actinomycin D is primarily used in the treatment of various cancers, especially in pediatric oncology. Its effectiveness has been documented in the following cancers:

  • Wilms' Tumor : A type of kidney cancer that primarily affects children. Studies have shown that Actinomycin D can induce regression in Wilms' tumors, often used in combination with other therapies.
  • Rhabdomyosarcoma : This soft tissue sarcoma also shows responsiveness to Actinomycin D, particularly in young patients.
  • Gestational Trophoblastic Neoplasia : In adults, Actinomycin D is used for treating low-risk gestational trophoblastic neoplasia with notable success.

Combination Therapies

Recent studies indicate that combining Actinomycin D with other chemotherapeutic agents enhances its efficacy:

  • Doxorubicin : In triple-negative breast cancer, the combination of Actinomycin D and Doxorubicin has demonstrated synergistic effects, increasing apoptosis rates in cancer cells compared to either drug alone .

Toxicity and Side Effects

While Actinomycin D is effective, it is not without side effects. Common toxicities include:

  • Gastrointestinal issues such as nausea and vomiting
  • Myelosuppression leading to decreased leukocyte and platelet counts
  • Skin reactions, particularly in previously irradiated areas

The management of these side effects is crucial for maintaining patient quality of life during treatment.

Wilms' Tumor Case Study

A study involving children with Wilms' tumor treated with Actinomycin D showed a response rate where some patients experienced complete remission for extended periods post-treatment. The typical intravenous dosage was 75 µg/kg divided into multiple doses over several days .

Rhabdomyosarcoma Case Study

In clinical trials for rhabdomyosarcoma, Actinomycin D was administered biweekly at a dose of 0.075 mg/kg. The results indicated a significant reduction in tumor size and improved survival rates among treated patients .

Research Insights

Recent meta-analyses have highlighted the potential for repurposing Actinomycin D for other malignancies such as glioblastoma multiforme (GBM). Preliminary data suggest that it may improve survival rates in patients with specific genetic profiles resistant to standard treatments .

Summary Table of Applications

Cancer TypeEfficacyTypical Dosage
Wilms' TumorRegression observed75 µg/kg IV over several days
RhabdomyosarcomaSignificant tumor reduction0.075 mg/kg biweekly
Gestational Trophoblastic NeoplasiaHigh response rate1.25 mg/m² biweekly

化学反応の分析

C-28 Quinonoid Carbonyl and C-30 Hydroxyl Groups

18O isotopic labeling studies confirmed molecular oxygen (O₂) as the source of oxygen atoms at C-28 (quinone carbonyl) and C-30 (hydroxyl group) :

  • C-28 oxidation : A late-stage oxidation step introduces the quinone functionality.

  • C-30 hydroxylation : Independent oxidation via enzymatic activity forms the hydroxyl group, critical for interactions with biological targets.

Table 1: 18O-Induced Isotope Shifts in Actamycin

Carbon PositionChemical Shift (δ, ppm)Isotope Shift (Δ, ppm)Labeling Source
C-28179.1-0.42O₂
C-30146.8-0.38O₂

Mass spectrometry revealed sodiated molecular ions (e.g., C₃₉H₄₅NO₁₀Na) with 18O incorporation, confirming two distinct oxidation events .

Substitution Reactions at C-30

This compound’s C-30 chlorine substituent in precursor compounds (e.g., naphthomycin H) undergoes nucleophilic displacement by hydroxide ions under physiological conditions :

  • In vitro displacement : Limited success without enzymatic assistance.

  • Enzymatic activation : Streptomyces sp. E/784 mediates chloride-to-hydroxide substitution during fermentation, yielding this compound .

Synthetic Derivatization

Chemical modifications of this compound include:

  • Methylation : Diazomethane treatment yields 25,30-di-(O-methyl)this compound (94% yield) .

  • Crystallization : Ethanol recrystallization optimizes purity for structural analysis .

Challenges in Reaction Optimization

  • Fermentation variability : this compound yields fluctuate (7–17 mg/flask) due to oxygen availability and microbial strain stability .

  • Selectivity : Competing pathways (e.g., thiolation vs. hydroxylation) require precise control of pH and temperature .

This synthesis of experimental and theoretical data underscores the intricate reactivity of this compound, driven by oxidative and substitution mechanisms. Further studies leveraging electrochemistry or machine learning could refine its synthetic accessibility and therapeutic potential.

特性

CAS番号

76045-67-5

分子式

C39H45NO10

分子量

687.8 g/mol

IUPAC名

(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone

InChI

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17-

InChIキー

VMGZUMXAOXKLLT-PNBNQRKOSA-N

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O

異性体SMILES

CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O

正規SMILES

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O

同義語

actamycin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actamycin
Reactant of Route 2
Actamycin
Reactant of Route 3
Actamycin
Reactant of Route 4
Actamycin
Reactant of Route 5
Actamycin
Reactant of Route 6
Actamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。